


# Spectroscopic Characterization of Fluroxypyrmeptyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Fluroxypyr-meptyl**, a widely used pyridine-based herbicide. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques. This information is crucial for the identification, quantification, and structural elucidation of **Fluroxypyr-meptyl** in various matrices.

### **Molecular Structure and Properties**

**Fluroxypyr-meptyl** is the 1-methylheptyl ester of fluroxypyr. After foliar uptake, it is hydrolyzed to the herbicidally active fluroxypyr acid.

- Molecular Formula: C<sub>15</sub>H<sub>21</sub>Cl<sub>2</sub>FN<sub>2</sub>O<sub>3</sub>[1]
- Molecular Weight: 367.2 g/mol [1]
- IUPAC Name: octan-2-yl 2-[(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetate[1]
- CAS Number: 81406-37-3[1]

### **Spectroscopic Data**

The following tables summarize the available spectroscopic data for Fluroxypyr-meptyl.



### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

<sup>13</sup>C NMR Spectral Data

The following table presents the available <sup>13</sup>C NMR spectral data for Fluroxypyr-meptyl.[1]

| Chemical Shift (ppm)                  | Assignment                                                                                                           |
|---------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Data not publicly available in detail | Pyridine ring carbons, ester carbonyl carbon, carbons of the 1-methylheptyl chain, and the acetate methylene carbon. |

#### <sup>1</sup>H NMR Spectral Data

Detailed experimental <sup>1</sup>H NMR data, including chemical shifts, splitting patterns, and coupling constants for **Fluroxypyr-meptyl**, are not readily available in public databases. However, analytical standards and their corresponding NMR spectra are available from commercial suppliers, which can be used for comparison and confirmation of the compound's identity.[2][3] [4]

### Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While a detailed peak list for **Fluroxypyr-meptyl** is not publicly available, the expected characteristic absorption bands based on its structure are listed below.



| Wavenumber Range (cm <sup>-1</sup> ) | Functional Group                     | Vibration Type |
|--------------------------------------|--------------------------------------|----------------|
| 3400 - 3200                          | N-H (amine)                          | Stretching     |
| 3000 - 2850                          | C-H (alkane)                         | Stretching     |
| ~1750                                | C=O (ester)                          | Stretching     |
| 1600 - 1450                          | C=C and C=N (aromatic pyridine ring) | Stretching     |
| 1300 - 1000                          | C-O (ester and ether)                | Stretching     |
| 850 - 550                            | C-CI                                 | Stretching     |
| ~1200                                | C-F                                  | Stretching     |

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling molecular weight determination and structural elucidation.

#### GC-MS Data

The following table summarizes the major peaks observed in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of **Fluroxypyr-meptyl**.[1]

| m/z | Relative Intensity |
|-----|--------------------|
| 255 | Major Peak         |
| 254 | High               |
| 181 | High               |
| 161 | Moderate           |
| 209 | Moderate           |
| 211 | Moderate           |
| 104 | Moderate           |



#### MS-MS Data

Tandem mass spectrometry (MS-MS) data provides further structural information through fragmentation analysis.[1]

| Precursor Ion (m/z) | Precursor Type     | Collision Energy | Major Fragment<br>Ions (m/z) |
|---------------------|--------------------|------------------|------------------------------|
| 367.0986            | [M+H] <sup>+</sup> | Not Specified    | 254.9, 236.9, 254            |

#### LC-MS Data

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique for the analysis of **Fluroxypyr-meptyl**.[1]

| Precursor Ion (m/z) | Adduct             | Fragmentation<br>Mode | Major Fragment<br>Ions (m/z)               |
|---------------------|--------------------|-----------------------|--------------------------------------------|
| 367.0986            | [M+H] <sup>+</sup> | HCD                   | 254.9734, 208.9679,<br>236.9629, 196.9679, |
|                     |                    |                       | 57.0699                                    |

### **Experimental Protocols**

The following sections outline generalized experimental protocols for the spectroscopic analysis of **Fluroxypyr-meptyl**. These should be adapted and optimized for specific instrumentation and analytical requirements.

#### **NMR Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of the **Fluroxypyr-meptyl** analytical standard in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d<sub>6</sub>).
- Data Acquisition: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

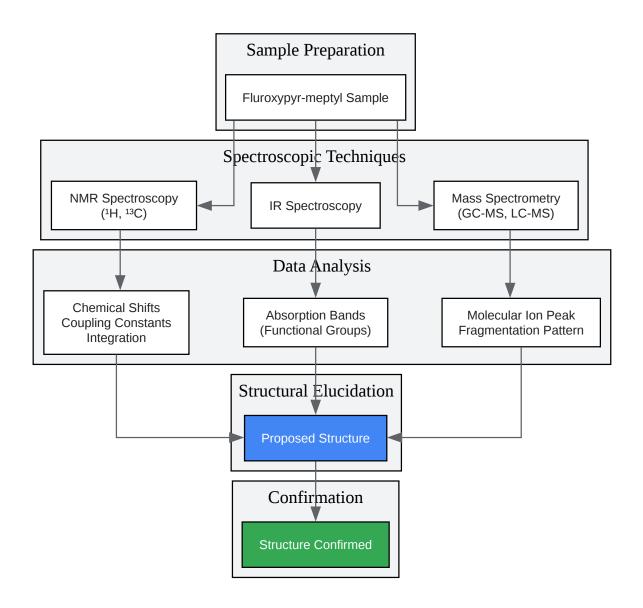


- ¹H NMR: Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- 13C NMR: A proton-decoupled experiment is typically performed with a 45° pulse width and a longer relaxation delay (2-5 seconds).

#### Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal.
   Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the mid-IR range (typically 4000-400 cm<sup>-1</sup>).
- Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

### Mass Spectrometry (GC-MS or LC-MS)


- Sample Preparation: Prepare a dilute solution of **Fluroxypyr-meptyl** in a suitable solvent (e.g., acetonitrile, methanol, or ethyl acetate). The concentration will depend on the sensitivity of the instrument.
- Chromatographic Separation (if applicable):
  - GC: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the separation of Fluroxypyr-meptyl from other components.
  - LC: Use a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.
- Mass Spectrometry:
  - Ionization: For GC-MS, Electron Ionization (EI) is common. For LC-MS, Electrospray
    Ionization (ESI) is typically used.



 Mass Analysis: Acquire mass spectra in full scan mode to identify the molecular ion and fragmentation patterns. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and selectivity.

## **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the structural elucidation and identification of an organic compound like **Fluroxypyr-meptyl** using a combination of spectroscopic techniques.



Click to download full resolution via product page



Caption: A logical workflow for the spectroscopic analysis of Fluroxypyr-meptyl.

This guide provides a foundational understanding of the spectroscopic characteristics of **Fluroxypyr-meptyl**. For definitive identification and quantification, it is always recommended to compare the obtained spectra with those of a certified reference standard under identical experimental conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Fluroxypyr-meptyl | C15H21Cl2FN2O3 | CID 54745 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 氟草烟-1-甲基庚基酯 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fluroxypyr-1-methylheptyl ester PESTANAL, analytical standard 81406-37-3 [sigmaaldrich.com]
- 4. 氟草烟-1-甲基庚基酯 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of Fluroxypyr-meptyl: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042059#spectroscopic-data-of-fluroxypyr-meptyl-nmr-ir-mass-spec]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com